molecular formula C19H17N3O4S B2493771 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251685-44-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2493771
M. Wt: 383.42
InChI Key: XSHUPFYIDGNGGD-UHFFFAOYSA-N
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Description

This compound is part of a broader class of organic molecules that feature complex structures, including multiple heterocyclic systems. These molecules are of interest for their potential applications in fields such as medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including tandem oxidative aminocarbonylation-cyclization reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, showing a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds often features complex heterocyclic systems. Crystallographic analysis is a common tool for elucidating the configurations of these molecules, providing insights into their three-dimensional structures and the spatial arrangement of atoms (Liu et al., 2008).

Scientific Research Applications

Pharmacophoric Heterocyclic Nucleus

The compound 2,3-dihydrobenzo[b][1,4]oxathiine, which shares a structural similarity with the chemical , is known for its wide range of biological activities. It has been identified as a valuable pharmacophoric heterocyclic nucleus, exhibiting properties as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its applications to include antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship (SAR) of derivatives containing this skeleton have been a topic of significant research interest (Viglianisi & Menichetti, 2010).

Anti-proliferative Agents and Kinase Inhibitors

Another related study explored the synthesis of 1,2,4-triazines using tetrahydrobenzo[b]thiophene derivatives, which are biologically active compounds. These derivatives were tested as anticancer drugs and kinase inhibitors. The synthesized compounds exhibited potent c-Met kinase inhibitory potency and cytotoxic activity against various cancer cell lines, suggesting their potential as effective anticancer agents with low cytotoxicity and good bioavailability (Abdo, Mohareb, & Halim, 2020).

Antioxidant Profile

The antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, including those with thiophene substitution, have been studied. These compounds demonstrated varying degrees of antioxidant capacity, influencing lipid peroxidation and enzymatic activities related to oxidative stress. This suggests potential applications in areas where oxidative stress plays a role, such as in certain diseases or aging processes (Malmström et al., 2001).

Cardioactive Agents

The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, which is structurally related to the queried compound, is a crucial part of many cardioactive pyridazinone derivatives. These compounds have been either clinically used or tested in clinical trials for their cardiotonic properties. The synthesis and use of this moiety in developing cardioactive agents have been the subject of extensive research, indicating its potential in cardiovascular therapeutics (Imran & Abida, 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12(22-18(23)7-5-14(21-22)17-3-2-10-27-17)19(24)20-13-4-6-15-16(11-13)26-9-8-25-15/h2-7,10-12H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUPFYIDGNGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

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